molecular formula C11H16O2 B099071 3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one CAS No. 16778-26-0

3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one

Cat. No. B099071
CAS RN: 16778-26-0
M. Wt: 180.24 g/mol
InChI Key: NCBAGYYDKGFEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one, commonly known as muscone, is a naturally occurring organic compound that belongs to the class of bicyclic ketones. It is a major component of musk, which is a secretion obtained from the musk deer. Muscone has a unique odor that is widely used in perfumery and cosmetics. In recent years, muscone has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of muscone is not fully understood. However, studies have suggested that muscone exerts its therapeutic effects through various pathways, including the regulation of oxidative stress, inflammation, and apoptosis.

Biochemical And Physiological Effects

Muscone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Muscone has also been shown to improve cognitive function and protect against neuronal damage.

Advantages And Limitations For Lab Experiments

Muscone has several advantages for use in laboratory experiments. It is a naturally occurring compound, which makes it readily available for research purposes. Muscone is also relatively stable and can be easily synthesized. However, muscone has limitations in terms of its solubility and stability in various solvents, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on muscone. One potential area of research is the development of muscone-based therapeutics for the treatment of neurodegenerative diseases. Another potential area of research is the investigation of muscone as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of muscone and its potential therapeutic applications.

Synthesis Methods

Muscone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and natural extraction. The chemical synthesis of muscone involves the reaction of 2,2,6-trimethyl-4H-1-benzofuran-3,5-dione with isobutylmagnesium bromide. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce muscone. Natural extraction involves the collection of musk from musk deer and subsequent isolation of muscone.

Scientific Research Applications

Muscone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Muscone has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

16778-26-0

Product Name

3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3a,6,6-trimethyl-4,5-dihydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C11H16O2/c1-10(2)4-5-11(3)7-9(12)13-8(11)6-10/h6H,4-5,7H2,1-3H3

InChI Key

NCBAGYYDKGFEFQ-UHFFFAOYSA-N

SMILES

CC1(CCC2(CC(=O)OC2=C1)C)C

Canonical SMILES

CC1(CCC2(CC(=O)OC2=C1)C)C

synonyms

3a,4,5,6-Tetrahydro-3a,6,6-trimethylbenzofuran-2(3H)-one

Origin of Product

United States

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